molecular formula C10H13Br B2522012 1-(2-Bromoethyl)-2,4-dimethylbenzene CAS No. 69919-99-9

1-(2-Bromoethyl)-2,4-dimethylbenzene

Cat. No.: B2522012
CAS No.: 69919-99-9
M. Wt: 213.118
InChI Key: QIHQCKKCEUTNJW-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2,4-dimethylbenzene is an organic compound belonging to the aryl bromide family. Its molecular structure consists of a benzene ring substituted with a bromine atom on an ethyl chain, along with two methyl groups at the 2 and 4 positions. This unique arrangement bestows upon it a variety of chemical properties, facilitating its involvement in a broad spectrum of organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-2,4-dimethylbenzene can be synthesized through the bromination of 2,4-dimethylstyrene. The reaction typically involves the use of bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is introduced to the ethyl chain of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the anti-Markovnikov addition of hydrogen bromide to 2,4-dimethylstyrene. This method utilizes specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent, optimizing reaction conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-2,4-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The ethyl chain can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding ethyl derivative.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: 1-(2-Hydroxyethyl)-2,4-dimethylbenzene.

    Oxidation: 1-(2-Carboxyethyl)-2,4-dimethylbenzene.

    Reduction: 1-Ethyl-2,4-dimethylbenzene.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2,4-dimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom on the ethyl chain acts as a leaving group, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

1-(2-Bromoethyl)-2,4-dimethylbenzene can be compared with other similar compounds, such as:

The presence of the methyl groups in this compound enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

1-(2-bromoethyl)-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHQCKKCEUTNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69919-99-9
Record name 1-(2-bromoethyl)-2,4-dimethylbenzene
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